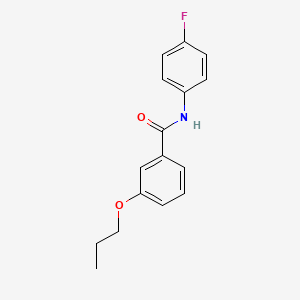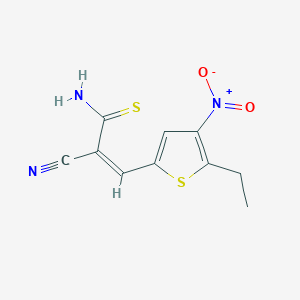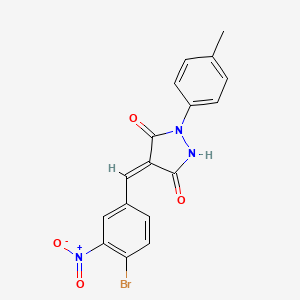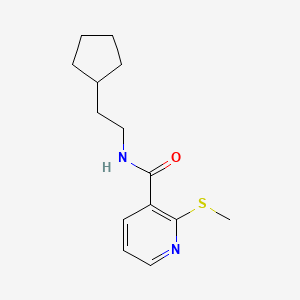![molecular formula C9H12N2O4S B4884520 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as MOET, is a chemical compound that has been studied for its potential applications in various scientific fields. MOET is a thiazolidinedione derivative that has been synthesized and researched for its potential use in the treatment of diabetes, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to act as a PPARγ agonist, which may explain its effects on diabetes, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In diabetes research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity, decrease blood glucose levels, and reduce inflammation. In cancer research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to protect against oxidative stress, inflammation, and neuronal cell death.
Advantages and Limitations for Lab Experiments
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in multiple scientific fields. However, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione also has limitations, including its high cost and limited availability. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione.
Future Directions
There are several future directions for 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione research, including further studies on its mechanisms of action, potential side effects, and optimal dosages. Additionally, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione could be studied in combination with other compounds to enhance its effects or reduce potential side effects. 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione could also be studied in clinical trials for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases. Overall, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has shown promising results in scientific research and has the potential to be a valuable tool in the fight against various diseases.
Synthesis Methods
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-morpholinecarboxylic acid, thionyl chloride, and 2-amino-4-chlorobutyric acid. The resulting intermediate is then reacted with 2-oxoethyl isothiocyanate to produce 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. The synthesis of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been optimized to increase yields and purity, making it a viable option for research purposes.
Scientific Research Applications
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including diabetes, cancer, and neurodegenerative diseases. In diabetes research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disease research, 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to protect against oxidative stress and inflammation.
properties
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(11-1-3-15-4-2-11)5-6-8(13)10-9(14)16-6/h6H,1-5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFXRBGTCDXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)

![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)


